molecular formula C8H9N3O2 B13101757 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile CAS No. 5571-01-7

4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile

Katalognummer: B13101757
CAS-Nummer: 5571-01-7
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: NZXKFEZGUIIUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst, with dimethyl carbonate as the methylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and catalysts is preferred to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Dimethoxy-2-methylpyrimidine-5-carbonitrile is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its dimethoxy and carbonitrile groups make it a versatile compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

5571-01-7

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

4,6-dimethoxy-2-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C8H9N3O2/c1-5-10-7(12-2)6(4-9)8(11-5)13-3/h1-3H3

InChI-Schlüssel

NZXKFEZGUIIUBV-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=C(C(=N1)OC)C#N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.